1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Overview
Description
1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a piperidinyl-pyrrolidinedione core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrolidinedione structure, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine: This compound shares similar structural features but differs in its core structure and functional groups.
Diethyl (4-chlorophenyl)amino(4-methoxyphenyl)methylphosphonate: Another compound with similar substituents but different core chemistry.
1-(4-Chlorophenyl)ethanol: A simpler compound with a chlorophenyl group but lacking the complex piperidinyl-pyrrolidinedione structure.
The uniqueness of 1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-methoxyanilino)piperidin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-29-19-8-4-16(5-9-19)24-17-10-12-25(13-11-17)20-14-21(27)26(22(20)28)18-6-2-15(23)3-7-18/h2-9,17,20,24H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMROWYTZNCOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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